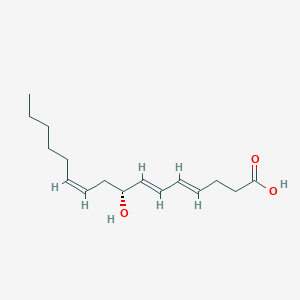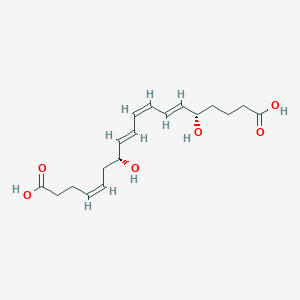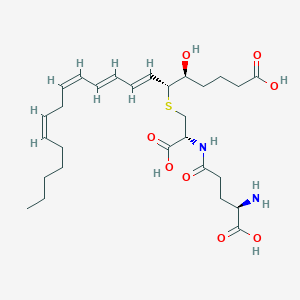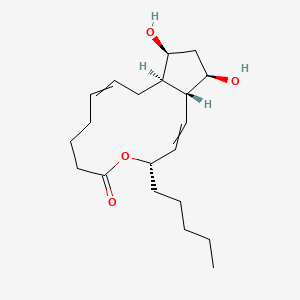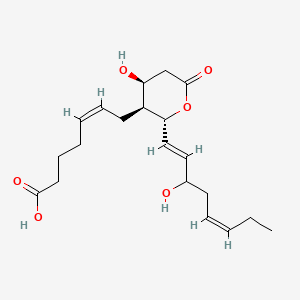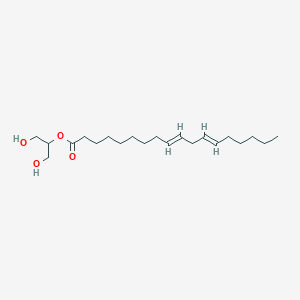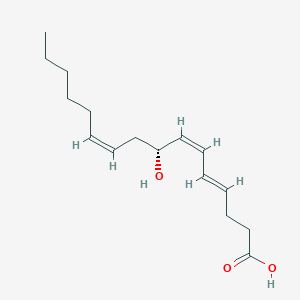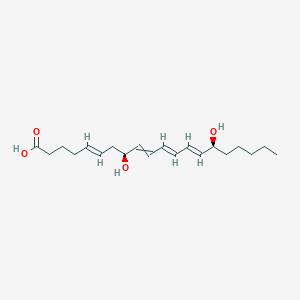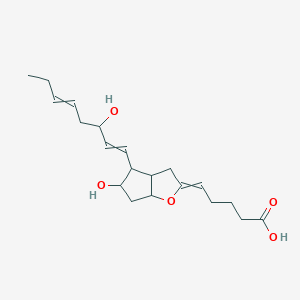
Prostaglandin I3 (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostaglandin I3 (sodium salt) is a bioactive lipid compound derived from eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) and prostaglandin I synthase. It is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it similar in function to prostaglandin I2 .
准备方法
Synthetic Routes and Reaction Conditions: Prostaglandin I3 (sodium salt) is synthesized from eicosapentaenoic acid via the cyclooxygenase pathway. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then converted to prostaglandin I3 by prostaglandin I synthase .
Industrial Production Methods: The industrial production of prostaglandin I3 (sodium salt) typically involves the extraction of eicosapentaenoic acid from marine sources, followed by enzymatic conversion using cyclooxygenase and prostaglandin I synthase. The product is then purified and converted to its sodium salt form for stability and solubility .
Types of Reactions:
Oxidation: Prostaglandin I3 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Substitution reactions may occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles depending on the specific functional group targeted.
Major Products Formed:
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of reduced prostaglandin derivatives.
Substitution: Formation of substituted prostaglandin derivatives.
科学研究应用
Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular health.
作用机制
Prostaglandin I3 (sodium salt) exerts its effects primarily through binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets include prostacyclin receptors and the associated signaling pathways involving cAMP .
相似化合物的比较
Prostaglandin I2 (prostacyclin): Similar in function but derived from arachidonic acid.
Prostaglandin E2: Involved in inflammation and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its derivation from eicosapentaenoic acid, which is an omega-3 fatty acid. This gives it distinct anti-inflammatory and cardiovascular benefits compared to prostaglandin I2, which is derived from arachidonic acid, an omega-6 fatty acid .
属性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24) |
InChI 键 |
NCYSTSFUYSFMEO-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


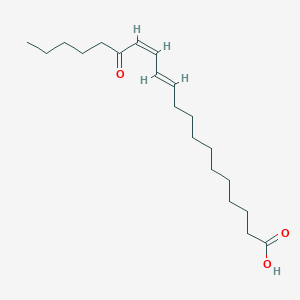
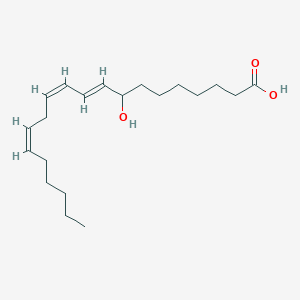
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

